molecular formula C12H21N3O7S B13352924 N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine

N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine

Cat. No.: B13352924
M. Wt: 351.38 g/mol
InChI Key: UUZCUSQQEJSIHR-UHFFFAOYSA-N
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Description

N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a carboxymethyl group, a hydroxyethylthio group, and a glutamine backbone, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis include amino acids, protecting groups such as Boc (tert-butoxycarbonyl), and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can serve as a probe for studying enzyme-substrate interactions.

    Industry: It can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)asparagine
  • N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)serine

Uniqueness

N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable tool for research and development.

Properties

Molecular Formula

C12H21N3O7S

Molecular Weight

351.38 g/mol

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxyethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H21N3O7S/c13-7(12(21)22)1-2-9(17)15-8(6-23-4-3-16)11(20)14-5-10(18)19/h7-8,16H,1-6,13H2,(H,14,20)(H,15,17)(H,18,19)(H,21,22)

InChI Key

UUZCUSQQEJSIHR-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NC(CSCCO)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

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